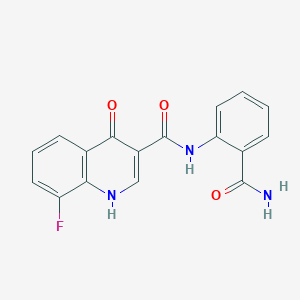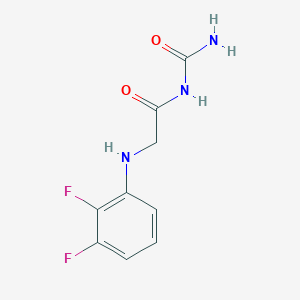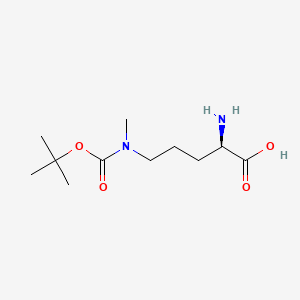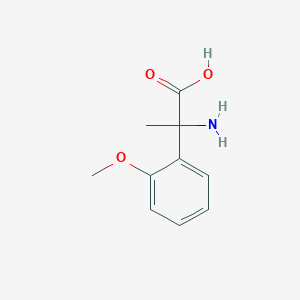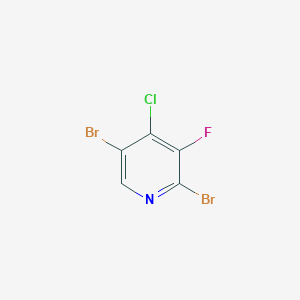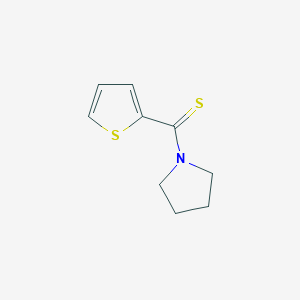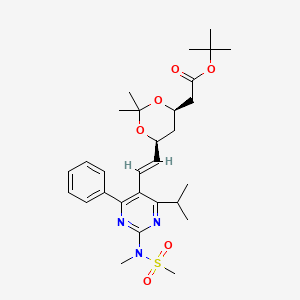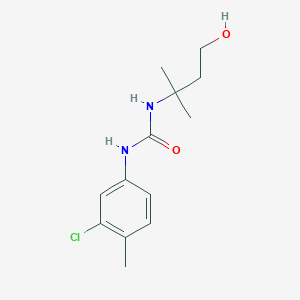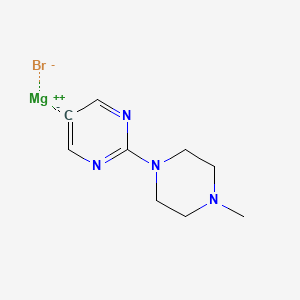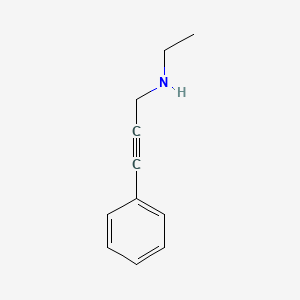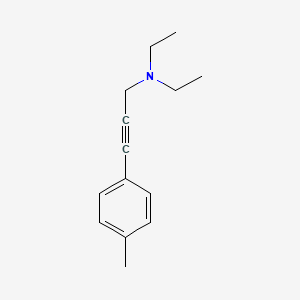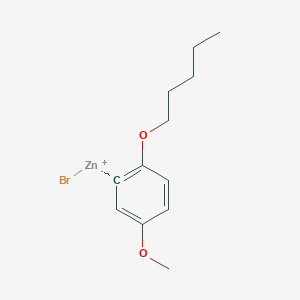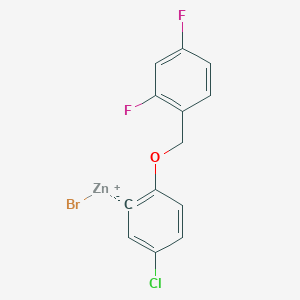
(1-((5-Methylpyrazin-2-yl)methyl)pyrrolidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((5-Methylpyrazin-2-yl)methyl)pyrrolidin-2-yl)methanol is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . This compound features a pyrrolidine ring substituted with a methanol group and a methylpyrazine moiety, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-((5-Methylpyrazin-2-yl)methyl)pyrrolidin-2-yl)methanol typically involves the reaction of 5-methylpyrazine-2-carbaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Análisis De Reacciones Químicas
Types of Reactions
(1-((5-Methylpyrazin-2-yl)methyl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to modify the pyrazine ring or the pyrrolidine ring.
Substitution: The methyl group on the pyrazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyrazine ring .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-((5-Methylpyrazin-2-yl)methyl)pyrrolidin-2-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations .
Biology
Biologically, this compound can be used in studies involving enzyme interactions and receptor binding due to its potential to interact with biological macromolecules .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds .
Industry
Industrially, the compound is used in the production of specialty chemicals and as a building block for the synthesis of various functional materials .
Mecanismo De Acción
The mechanism of action of (1-((5-Methylpyrazin-2-yl)methyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-c]pyridine compounds: These compounds share a similar pyrazine ring structure and are used in various chemical and biological applications.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring are common in medicinal chemistry and are used as intermediates in the synthesis of various drugs.
Uniqueness
What sets (1-((5-Methylpyrazin-2-yl)methyl)pyrrolidin-2-yl)methanol apart is its unique combination of a methylpyrazine moiety and a pyrrolidine ring, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C11H17N3O |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
[1-[(5-methylpyrazin-2-yl)methyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C11H17N3O/c1-9-5-13-10(6-12-9)7-14-4-2-3-11(14)8-15/h5-6,11,15H,2-4,7-8H2,1H3 |
Clave InChI |
QBFBGMADZZEIBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=N1)CN2CCCC2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



